molecular formula C12H5Cl2F3N4S B13095060 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine

4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine

Cat. No.: B13095060
M. Wt: 365.2 g/mol
InChI Key: AFTVMGZOKQFHDH-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with chlorine atoms at positions 4 and 6, an amine group at position 2, and a 5-(trifluoromethyl)benzo[d]thiazol-2-yl moiety at position 5. The benzothiazole ring itself bears a trifluoromethyl group at its 5-position. This structural complexity confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C12H5Cl2F3N4S

Molecular Weight

365.2 g/mol

IUPAC Name

4,6-dichloro-5-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrimidin-2-amine

InChI

InChI=1S/C12H5Cl2F3N4S/c13-8-7(9(14)21-11(18)20-8)10-19-5-3-4(12(15,16)17)1-2-6(5)22-10/h1-3H,(H2,18,20,21)

InChI Key

AFTVMGZOKQFHDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C3=C(N=C(N=C3Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The target compound features a pyrimidine core substituted at positions 4 and 6 with chlorine atoms, an amino group at position 2, and a benzothiazole moiety bearing a trifluoromethyl substituent linked at position 5 of the pyrimidine ring. The synthetic approach generally involves:

  • Construction or functionalization of the pyrimidine ring with appropriate chloro and amino substituents.
  • Preparation or incorporation of the 5-(trifluoromethyl)benzo[D]thiazole fragment.
  • Coupling of the benzothiazole moiety to the pyrimidine scaffold, typically via C–C or C–N bond formation.

Preparation of the Pyrimidine Intermediate

A common precursor for the pyrimidine part is 4,6-dichloropyrimidin-2-amine or its derivatives. According to patent CN103896857A, a related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is synthesized by reacting sodium dithionite with a suitable intermediate in a mixed solvent system of water and organic solvents such as tetrahydrofuran, N,N-dimethylformamide, or alcohols like methanol or ethanol. This method is noted for mild reaction conditions, short reaction times, and high yields, making it suitable for industrial-scale synthesis without heavy metal catalysts or complex reagents.

Step Reagents/Conditions Notes
Reaction of sodium dithionite with compound 11 in mixed solvent (water + THF/DMF/alcohol) Mild conditions, short time, high yield Industrially favorable, avoids heavy metals

Synthesis of the Benzothiazole Fragment with Trifluoromethyl Substitution

The benzothiazole moiety bearing a trifluoromethyl group is typically synthesized via cyclocondensation reactions involving 2-aminobenzothiazole derivatives and trifluoromethyl-substituted precursors. Literature reports the preparation of pyrimidine-based 2-aminobenzothiazole derivatives through cyclocondensation of 2-benzothiazolyl guanidine with trifluoromethylated ketones or enones under basic conditions. This step introduces the trifluoromethyl group on the benzothiazole ring, which is crucial for the desired biological activity.

Coupling of Pyrimidine and Benzothiazole Units

The key step in preparing the final compound is the coupling of the benzothiazole moiety to the pyrimidine ring at position 5. This is often achieved through palladium-catalyzed cross-coupling reactions or thiourea-assisted coupling methods.

A representative method from ACS Publications involves the use of 1,1′-thiocarbonyldiimidazole to assist the coupling of substituted pyridin-2-amines with aryl or heteroaryl piperazines bearing trifluoromethyl groups at moderate temperatures (around 40 °C). Similar methodology can be adapted for pyrimidine systems, where 4,6-dichloropyrimidin-2-amine derivatives react with benzothiazole-containing nucleophiles to form the desired C–N linkage.

Reaction Step Reagents/Conditions Outcome/Notes
Thiourea-assisted coupling 1,1′-Thiocarbonyldiimidazole, 40 °C, DMF solvent Efficient formation of C–N bond between pyrimidine and benzothiazole
Pd-catalyzed amination Pd2(dba)3 catalyst, cesium carbonate base, acetonitrile, reflux Alternative for amination of bromo-substituted intermediates

Representative Reaction Scheme (Summary)

Step Starting Material Reagents/Conditions Product/Intermediate
1 4,6-Dichloropyrimidin-2-amine Sodium dithionite, mixed solvent (H2O + THF) 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (intermediate)
2 2-Benzothiazolyl guanidine + trifluoromethyl ketone Basic medium, cyclocondensation 5-(Trifluoromethyl)benzo[D]thiazole derivative
3 Pyrimidine intermediate + benzothiazole derivative 1,1′-Thiocarbonyldiimidazole, 40 °C, DMF 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-yl)pyrimidin-2-amine

Research Findings and Yields

  • The thiourea-assisted coupling reactions typically proceed with moderate to good yields (50–80%), depending on the substitution pattern and reaction conditions.
  • The cyclocondensation to form benzothiazole derivatives with trifluoromethyl groups is efficient and yields are generally high (>70%), with reaction times ranging from several hours to overnight under basic conditions.
  • The use of sodium dithionite for pyrimidine intermediate preparation avoids heavy metal catalysts, reducing environmental impact and simplifying purification.

Analytical Data Supporting Preparation

Typical characterization data reported for related compounds include:

Technique Observations
^1H NMR Signals corresponding to aromatic protons, amino groups, and trifluoromethyl substituents
^13C NMR Signals for pyrimidine carbons, benzothiazole carbons, and CF3 carbon resonances
HRMS (ESI) Molecular ion peak consistent with calculated mass (e.g., m/z 381.1355 for related carbothioamide derivatives)
Chromatography Retention times consistent with purity and structure confirmation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichloro-substituted pyrimidine ring undergoes selective substitution at positions 4 and 6. Key reactions include:

Reaction with Amines

  • Conditions : Reflux in ethanol or DMF at 80–100°C for 6–12 hours .

  • Reagents : Primary/secondary amines (e.g., methylamine, piperidine).

  • Products : Mono- or di-substituted pyrimidine derivatives with enhanced solubility and bioactivity.

  • Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing trifluoromethyl and benzothiazole groups .

Table 1: Substitution Reactions and Yields

PositionReagentProduct StructureYield (%)Source
C4Piperidine4-Piperazinyl-6-Cl-pyrimidine78
C6Ethylenediamine6-Aminoethyl-4-Cl-pyrimidine65

Condensation Reactions

The 2-amine group participates in condensation with carbonyl compounds:

Formation of Schiff Bases

  • Conditions : Acetic acid catalysis, 60–80°C, 4–8 hours .

  • Reagents : Aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde).

  • Products : Imine-linked derivatives showing improved anticancer activity in vitro .

Example :
C14H9Cl2F3N3S+PhCHOC21H14Cl2F3N4S+H2O\text{C}_{14}\text{H}_9\text{Cl}_2\text{F}_3\text{N}_3\text{S}+\text{PhCHO}\rightarrow \text{C}_{21}\text{H}_{14}\text{Cl}_2\text{F}_3\text{N}_4\text{S}+\text{H}_2\text{O}

Yield: 72% .

Cyclization Reactions

The benzothiazole moiety enables cyclization to form fused heterocycles:

With β-Diketones

  • Conditions : Triethyl orthoformate, reflux in ethanol, 1–2 hours .

  • Products : 2-Aminobenzothiazolyl acylpyrimidines (e.g., 15a–c in Scheme 3 of ).

  • Mechanism : Michael addition followed by intramolecular cyclization .

Key Data :

  • IR absorption at 3463 cm⁻¹ (NH₂) and 3266 cm⁻¹ (NH) .

  • ¹H NMR signals at δ 7.69–8.78 ppm confirm cyclized structures .

Cross-Coupling Reactions

The trifluoromethylbenzothiazole group facilitates palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°C .

  • Reagents : Aryl boronic acids (e.g., phenylboronic acid).

  • Products : Biaryl derivatives with extended π-conjugation for optoelectronic applications.

Yield : 60–85% depending on boronic acid substituents.

Functionalization at the Benzothiazole Ring

The 5-trifluoromethyl group directs electrophilic substitution:

Nitration

  • Conditions : HNO₃/H₂SO₄, 0–5°C, 2 hours .

  • Products : 5-Nitro derivatives with retained trifluoromethyl group.

  • Application : Intermediate for further reduction to amino derivatives .

Stability and Reactivity Trends

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strong bases (pH >10) via pyrimidine ring opening.

  • Thermal Stability : Decomposes above 250°C, releasing HCl and HF.

This compound’s multifunctional reactivity enables its use as a scaffold in medicinal chemistry (e.g., anticancer agents ) and materials science. Controlled substitution and cyclization protocols optimize derivatization for target-specific applications.

Scientific Research Applications

Antiviral Activity

One of the primary applications of 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine is its antiviral activity. Research indicates that derivatives of this compound exhibit potent antiviral effects against various viruses, including norovirus.

Case Study: Antiviral Screening

In a study screening a library of compounds for anti-norovirus activity, derivatives containing halogen substitutions were identified as more effective. The compound demonstrated significant activity with an effective concentration (EC50) of approximately 37 µM, while analogs with enhanced halogenation showed even lower EC50 values, indicating increased potency. For instance, a hybrid compound derived from this structure exhibited an EC50 of 0.53 µM, showcasing its potential as a therapeutic agent against norovirus infections .

Antimicrobial Properties

Beyond antiviral applications, this compound also shows promise in antimicrobial research. Its structural features allow it to interact with bacterial enzymes and inhibit their growth.

Case Study: Antimicrobial Efficacy

Research has demonstrated that compounds similar to this compound can effectively inhibit the growth of various bacterial strains. The presence of halogen atoms in the structure increases lipophilicity and alters the electronic properties, which may enhance antimicrobial activity. Studies have reported varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antibiotic therapies .

Potential Applications in Cancer Therapy

The compound's ability to modulate biological pathways also positions it as a potential anticancer agent. Its structural analogs have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation.

Case Study: Kinase Inhibition

In vitro studies have shown that certain derivatives can inhibit kinases that play critical roles in cancer progression. By blocking these enzymes, the compounds may reduce tumor growth and metastasis. Further research is needed to elucidate the mechanisms involved and optimize these compounds for clinical use .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA and interfere with the activity of topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in the context of its potential anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, focusing on core scaffolds, substituents, and inferred biological activities.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (Reference) Core Structure Key Substituents Molecular Weight Biological Activity (Inferred) Key Features vs. Target Compound
Target Compound Pyrimidine 4,6-Cl; 5-(5-CF₃-benzothiazol-2-yl); 2-NH₂ ~416.2 (calc.) Potential kinase/CDK inhibition High lipophilicity (CF₃, benzothiazole); structural rigidity from fused rings.
4-(2,4-Dimethyl-thiazol-5-yl)-N-[4-CF₃-phenyl]pyrimidin-2-amine Pyrimidine 4-(2,4-dimethyl-thiazol-5-yl); N-[4-CF₃-phenyl] 350.36 CDK9 inhibition (reported) Thiazole instead of benzothiazole; CF₃ on phenyl. Lower molecular weight, reduced aromaticity.
4,6-Dichloro-5-(trifluoromethyl)pyrimidin-2-amine Pyrimidine 4,6-Cl; 5-CF₃; 2-NH₂ ~252.5 (calc.) Intermediate for functionalized pyrimidines Lacks benzothiazole; CF₃ directly on pyrimidine. Simpler structure, lower steric hindrance.
N-Methyl-5-(pyrimidin-4-yl)-4-phenylthiazol-2-amine Pyrimidine Thiazole with morpholinosulfonyl; methylamino 436.16 (HR-MS) CDK9 inhibition (reported) Thiazole with sulfonamide group; lacks halogen substituents. Broader solubility profile.
5-(5-Fluoro-2-(phenylamino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine Pyrimidine Fluoro; dimethylthiazole; methylamino 442.19 (HR-MS) CDK9 inhibition (IC₅₀ ~10 nM) Fluorine enhances electronegativity; methyl groups improve metabolic stability.

Key Findings:

Substituent Impact on Bioactivity :

  • The benzothiazole group in the target compound likely enhances binding affinity to hydrophobic enzyme pockets compared to simpler thiazole derivatives (e.g., ).
  • Halogen atoms (Cl at pyrimidine 4,6-positions) may increase electrophilicity, facilitating interactions with nucleophilic residues in kinase targets .

Trifluoromethyl Group Effects: CF₃ on the benzothiazole (target) vs.

Metabolic Stability: Compounds with methyl or morpholinosulfonyl groups (e.g., ) exhibit improved solubility and metabolic stability compared to the target’s halogenated, rigid structure.

Biological Activity

4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-yl)pyrimidin-2-amine (CAS No. 1208987-38-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₂H₅Cl₂F₃N₄S
  • Molecular Weight : 365.16 g/mol
  • Structure : The compound features a pyrimidine core substituted with dichloro and trifluoromethyl groups, along with a benzothiazole moiety.

Anticancer Activity

Numerous studies have indicated that derivatives of benzothiazole, including the target compound, exhibit significant anticancer properties. The following sections detail specific findings regarding its efficacy against different cancer cell lines.

  • Mechanism of Action
    • The compound is believed to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating cancerous cells. This is often mediated through the activation of caspases and disruption of mitochondrial membrane potential .
    • It may also inhibit key signaling pathways involved in cell proliferation and survival, including the NF-kB and MAPK pathways .
  • Efficacy Against Cancer Cell Lines
    • In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various human cancer cell lines. Notable findings include:
      • MCF-7 (breast cancer) : IC₅₀ values indicating significant inhibition of cell growth.
      • A549 (lung cancer) : Displayed a concentration-dependent decrease in cell viability.
      • HepG2 (liver cancer) : Induced apoptosis at lower concentrations compared to standard chemotherapeutic agents .
  • Structure-Activity Relationship (SAR)
    • Modifications on the benzothiazole and pyrimidine rings significantly affect the biological activity. For instance, the presence of electron-withdrawing groups such as trifluoromethyl enhances potency against certain cancer lines .
    • Comparative studies with other benzothiazole derivatives suggest that specific substitutions can lead to improved selectivity and reduced toxicity towards normal cells .

Data Summary

The following table summarizes key data from various studies regarding the biological activity of this compound:

Cell Line IC₅₀ (µM) Mechanism Reference
MCF-70.57Apoptosis induction
A5491.2Cell cycle arrest
HepG20.92Caspase activation
B16-F101.5Inhibition of proliferation

Case Studies

  • Case Study on MCF-7 Cells :
    In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. The results indicated a significant reduction in cell viability with an IC₅₀ value of approximately 0.57 µM, suggesting strong antiproliferative effects.
  • Combination Therapy Potential :
    Recent investigations have explored the efficacy of combining this compound with traditional chemotherapeutics like doxorubicin. Preliminary results indicate enhanced cytotoxic effects when used in combination, potentially due to synergistic mechanisms .

Q & A

Basic: What are the common synthetic routes for 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)pyrimidin-2-amine?

Answer:
The compound is typically synthesized via multi-step heterocyclic reactions. Key steps include:

  • Cyclization : Reacting intermediates like substituted hydrazides or thiosemicarbazides with agents such as POCl₃, H₂SO₄, or iodine in the presence of NaOH to form thiadiazole or pyrimidine cores .
  • Acylation/Substitution : Chloro or trifluoromethyl groups are introduced via reactions with chloroacetyl chloride or trifluoromethylbenzaldehyde under basic conditions (e.g., triethylamine) .
  • Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig couplings may be employed to attach aromatic substituents to the pyrimidine ring .

Basic: How is the compound characterized post-synthesis?

Answer:
Structural elucidation involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and connectivity. IR spectroscopy identifies functional groups (e.g., amine or thiazole stretches) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves 3D conformation and hydrogen-bonding networks .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:
Contradictions (e.g., ambiguous NMR peaks) are addressed by:

  • 2D NMR Techniques : COSY, HSQC, and HMBC to assign overlapping signals and confirm scalar coupling .
  • Crystallographic Validation : Comparing experimental X-ray data with computational models (e.g., density functional theory) to verify bond lengths and angles .
  • Isotopic Labeling : Using deuterated analogs to simplify complex splitting patterns in crowded spectral regions.

Advanced: What strategies optimize reaction yield and purity during synthesis?

Answer:

  • Catalyst Screening : Triethylamine or DMF enhances nucleophilic substitution efficiency in chloro-pyrimidine intermediates .
  • Continuous-Flow Synthesis : Improves heat/mass transfer for exothermic steps (e.g., cyclization with POCl₃), reducing side products .
  • Purification : Gradient column chromatography (silica gel) or recrystallization (DMSO/water mixtures) isolates high-purity fractions .

Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Substituent Variation : Synthesize analogs with modified aryl/heteroaryl groups (e.g., p-chlorophenyl, o-methylphenyl) to assess antimicrobial or antitumor activity .
  • Mechanistic Probes : Use competitive binding assays (e.g., enzyme inhibition) to identify molecular targets. For example, substituents like trifluoromethyl may enhance hydrophobic interactions with protein pockets .
  • In Silico Modeling : Dock analogs into target proteins (e.g., bacterial DNA gyrase) using software like AutoDock to predict binding affinities .

Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?

Answer:

  • Solvent Selection : High-polarity solvents (e.g., DMSO) improve solubility, while slow evaporation promotes crystal growth.
  • Twinned Data : SHELXD/SHELXE robustly handles twinning or pseudo-symmetry in X-ray datasets .
  • Cryoprotection : Flash-freezing crystals in liquid nitrogen prevents lattice disruption during data collection.

Basic: What structural features influence the compound’s reactivity and bioactivity?

Answer:

  • Electron-Withdrawing Groups : The 5-(trifluoromethyl)benzo[d]thiazole moiety enhances electrophilicity, facilitating nucleophilic attacks at the pyrimidine ring .
  • Chloro Substituents : The 4,6-dichloro groups stabilize the pyrimidine core and serve as leaving groups for further functionalization .
  • Planar Heterocycles : The thiazole-pyrimidine system enables π-stacking interactions with biological targets .

Advanced: How are reaction byproducts analyzed, and what steps minimize their formation?

Answer:

  • Byproduct Identification : LC-MS/MS or GC-MS detects impurities, while tandem mass spectrometry deciphers fragmentation pathways.
  • Kinetic Control : Lowering reaction temperatures or using stoichiometric reagents (e.g., controlled POCl₃ addition) reduces side reactions like over-chlorination .
  • In Situ Monitoring : ReactIR tracks intermediate formation in real time, enabling prompt adjustments .

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